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Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential micronutrients vital
for a myriad of physiological processes, including vision, immune function, embryonic
development, and maintenance of epithelial tissues. Industrial synthesis of Vitamin Ais a
cornerstone of the pharmaceutical and nutritional supplement industries. A key starting material
in several major industrial syntheses is 3-ionone, which can be derived from dehydrolinalool.
This document provides detailed application notes and experimental protocols for the multi-
step synthesis of Vitamin A acetate, commencing with dehydrolinalool as a precursor. The
protocols are based on established industrial methodologies, including the Hoffmann-La Roche
and BASF routes.

Synthetic Pathway Overview

The overall synthetic strategy involves three primary stages:

o Synthesis of Pseudoionone from Dehydrolinalool: This initial step involves the conversion of
the tertiary acetylenic alcohol, dehydrolinalool, into the acyclic ketone, pseudoionone. This
transformation is typically achieved via rearrangement reactions such as the Saucy-Marbet
or Carroll reactions.
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e Cyclization of Pseudoionone to 3-lonone: The synthesized pseudoionone is then cyclized in
the presence of a strong acid to form the key intermediate, B-ionone. This reaction requires
careful control of conditions to maximize the yield of the desired [3-isomer over the a-isomer.

o Conversion of 3-lonone to Vitamin A Acetate: From B-ionone, the synthesis can proceed via
several established industrial routes. This document details two of the most significant: the
Hoffmann-La Roche (C14 + C6) route and the BASF (C15 + C5) route.

Stage 1: Synthesis of Pseudoionone from
Dehydrolinalool

The conversion of dehydrolinalool to pseudoionone is a critical step that constructs the carbon
skeleton necessary for the subsequent cyclization. Two primary industrial methods for this
transformation are the Saucy-Marbet reaction and the Carroll rearrangement.

Method 1: Saucy-Marbet Reaction

The Saucy-Marbet reaction involves the reaction of a propargyl alcohol with an enol ether. In
this context, dehydrolinalool reacts with an acetoacetate derivative, such as ethyl acetoacetate,
to form an intermediate that rearranges to pseudoionone. This reaction is a variation of the
Claisen rearrangement.[1]

Experimental Protocol: Saucy-Marbet Reaction

Materials:

Dehydrolinalool

Ethyl acetoacetate

Inert solvent (e.g., high-boiling hydrocarbon)

Acid or thermal catalysis

Procedure:
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 In areaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge
dehydrolinalool and a molar excess of ethyl acetoacetate in an inert solvent.

o Heat the mixture to a temperature range of 150-220°C. The reaction can be driven by
thermal energy or catalyzed by the addition of a small amount of a Lewis acid.

e Maintain the reaction at this temperature for several hours, monitoring the progress by
techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.
* Remove the excess ethyl acetoacetate and solvent under reduced pressure.

e The crude pseudoionone is then purified by vacuum distillation.

Method 2: Carroll Rearrangement

The Carroll rearrangement is another effective method for synthesizing y,d-unsaturated
ketones from (-keto allyl esters.[2][3][4][5] In an industrial setting, this can be adapted to react
dehydrolinalool with diketene at low temperatures to form a stable acetoacetate ester. This
intermediate then undergoes thermal rearrangement to pseudoionone with concomitant
decarboxylation.[6]

Experimental Protocol: Carroll Rearrangement

Materials:

Dehydrolinalool

Diketene

Aluminum-based catalyst (optional)

Inert solvent

Procedure:
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 In a suitable reactor, react dehydrolinalool with diketene at a low temperature to form the
corresponding acetoacetate ester of dehydrolinalool. This intermediate is stable up to
approximately 100°C.[6]

o Heat the acetoacetate ester to a temperature between 150°C and 220°C to induce the
rearrangement and decarboxylation, yielding pseudoionone.[6] This step can be facilitated by
the presence of an aluminum catalyst.[6]

o Monitor the reaction for the evolution of carbon dioxide to gauge completion.

 After the reaction is complete, cool the mixture and purify the resulting pseudoionone by
vacuum distillation.

Data Presentation: Synthesis of Pseudoionone

Parameter Saucy-Marbet Reaction Carroll Rearrangement

Dehydrolinalool, Ethyl ) )
Key Reagents Dehydrolinalool, Diketene
Acetoacetate

150-220°C (rearrangement

Typical Temperature 150-220°C
step)
Catalyst Thermal or Lewis Acid Thermal or Aluminum-based
. Varies based on specific Varies based on specific
Reported Yield N N
conditions conditions
Purit Requires purification by Requires purification by
uri
Y distillation distillation

Stage 2: Cyclization of Pseudoionone to 3-lonone

The cyclization of pseudoionone is a crucial step that forms the characteristic cyclohexene ring
of the ionones. The reaction is catalyzed by strong acids, with sulfuric acid being commonly
employed in industrial processes. The ratio of a- to B-ionone is highly dependent on the
reaction conditions, including acid concentration, temperature, and reaction time.[1][7][8][9]

Experimental Protocol: Cyclization of Pseudoionone
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Materials:

Pseudoionone
Concentrated Sulfuric Acid (93-100% for predominantly B-ionone)[10]

Inert, water-immiscible solvent (e.qg., a liquid hydrocarbon or liquid carbon dioxide under
pressure)[10][11]

Quenching solution (e.g., ice-water)

Procedure:

In a reactor equipped for low-temperature operation and vigorous stirring, charge the inert
solvent and concentrated sulfuric acid. Cool the mixture to a temperature between -15°C and
+15°C.[11]

Slowly add a solution of pseudoionone dissolved in the same inert solvent to the stirred acid
mixture, maintaining the low temperature. The molar ratio of sulfuric acid to pseudoionone is
typically in the range of 2:1 to 5:1.[11]

The reaction is highly exothermic and requires careful temperature control to minimize the
formation of byproducts.

After the addition is complete, allow the reaction to proceed for a short period. The optimal
reaction time is typically brief to maximize the yield of B-ionone.

Quench the reaction by pouring the mixture into a large volume of ice-water.

Separate the organic layer, neutralize any remaining acid, wash with water, and dry over an
anhydrous salt.

The crude product is then purified by vacuum distillation to isolate 3-ionone.

Data Presentation: Cyclization of Pseudoionone to (3-lonone
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Parameter Value/Condition Reference

Reactant Pseudoionone [11]

Concentrated Sulfuric Acid (93-

Catalyst 10
Y 100%) 1]

Liquid Hydrocarbon or Liquid

Solvent [10][11]
CO2

Temperature -15°C to +15°C [11]

Molar Ratio
2:1to5:1 [11]

(H2S04:Pseudoionone)

. . >90% (under optimized
Typical Yield of B-lonone . [7]
conditions)

) High purity after vacuum
Purity o
distillation

Stage 3: Conversion of B-lonone to Vitamin A

Acetate
Method 1: Hoffmann-La Roche (C14 + C6) Route

This classic industrial synthesis involves the construction of the Vitamin A backbone by
coupling a C14 aldehyde derived from (-ionone with a C6 acetylenic alcohol.[12]

Experimental Workflow: Hoffmann-La Roche Route

Darzens Condensation
(Ethyl Chloroacetate, Base)

B-lonone (C13) C14 Aldehyde

Partial Hydrogenation,
Acetylation, Dehydration,
Rearrangement

Grignard Reaction

Vitamin A Acetate

C6 Acetylenic Alcohol

Click to download full resolution via product page
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Caption: Hoffmann-La Roche C14 + C6 route to Vitamin A acetate.

Experimental Protocol: Hoffmann-La Roche Route

Step 1: Synthesis of the C14 Aldehyde (Darzens Condensation)

e React B-ionone with an a-halo ester, such as ethyl chloroacetate, in the presence of a strong
base (e.g., sodium ethoxide) to form an a,3-epoxy ester (glycidic ester).[3][11][13][14][15][16]
The reaction is typically carried out in an anhydrous solvent like ether or toluene at low
temperatures.

e Saponify the resulting glycidic ester with a base (e.g., NaOH).

 Acidify the mixture to promote decarboxylation and rearrangement to the C14 aldehyde.

o Purify the C14 aldehyde by distillation.

Step 2: Synthesis of the C6 Acetylenic Alcohol

This component is synthesized separately and is commercially available.

Step 3: Grignard Reaction and Subsequent Transformations

o Prepare the Grignard reagent of the C6 acetylenic alcohol by reacting it with a suitable
Grignard reagent (e.g., ethylmagnesium bromide).[17][18][19][20]

» React the C14 aldehyde with the C6 Grignard reagent to form a C20 diol.

o Perform a partial hydrogenation of the triple bond in the C20 diol to a cis-double bond using
a Lindlar catalyst.

» Selectively acetylate the primary hydroxyl group using acetic anhydride.

» Dehydrate the tertiary hydroxyl group and rearrange the double bond system using a strong
acid at low temperature to yield Vitamin A acetate.

» Purify the final product by crystallization.
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Data Presentation: Hoffmann-La Roche Route

Step Key Reagents Typical Yield Reference
Darzens B-lonone, Ethyl

] Good [13]
Condensation Chloroacetate, Base

] ) C14 Aldehyde, C6 )
Grignard Reaction ) High [17]
Grignard Reagent

Overall Yield >90% (from C20 diol)

Method 2: BASF (C15 + C5) Route

The BASF process utilizes a Wittig reaction to couple a C15 phosphonium salt (derived from [3-
ionone) with a C5 aldehyde.[12]

Experimental Workflow: BASF Route

Phosphonium Salt Formation
(Triphenylphosphine, Acid)

Vinylation . .
(e.g., Acetylene, Grignard) Vinykg-ionol (C15) C15-Phosphonium Salt

C5 Aldehyde

Vitamin A Acetate

Click to download full resolution via product page
Caption: BASF C15 + C5 route to Vitamin A acetate.
Experimental Protocol: BASF Route
Step 1: Synthesis of Vinyl-B-ionol (C15)

» React [3-ionone with acetylene followed by partial hydrogenation, or directly with a vinyl
Grignard reagent, to produce vinyl-f-ionol.[12]

Step 2: Formation of the C15-Phosphonium Salt
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 Treat vinyl-B-ionol with triphenylphosphine and a strong acid (e.g., HBr) to form the
corresponding C15-triphenylphosphonium salt.[21]

Step 3: Wittig Reaction

The C5 aldehyde component (e.g., B-formylcrotyl acetate) is prepared separately.

o React the C15-phosphonium salt with the C5 aldehyde in the presence of a base to effect
the Wittig olefination, directly yielding Vitamin A acetate.[22]

e The reaction is typically carried out in a two-phase system or in an appropriate organic

solvent.

» Purify the Vitamin A acetate by removing the triphenylphosphine oxide byproduct and
subsequent crystallization.

Data Presentation: BASF Route

Step Key Reagents Typical Yield Reference
] Vinyl-B-ionol,
Phosphonium Salt ] ] )
) Triphenylphosphine, High [21]

Formation )
Acid
C15-Phosphonium ]

. ) 93% (from vinyl-p3-
Wittig Reaction Salt, C5 Aldehyde, ) [21]
ionol)
Base
Conclusion

The synthesis of Vitamin A from dehydrolinalool is a multi-step process that relies on key
chemical transformations, each requiring careful optimization and control of reaction conditions.
The protocols and data presented here provide a detailed framework for researchers and
professionals in the field to understand and potentially replicate these important industrial
syntheses. The choice between the Hoffmann-La Roche and BASF routes often depends on
factors such as raw material availability, cost, and specific technological capabilities. Both
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routes, however, demonstrate the elegant application of fundamental organic reactions on an
industrial scale to produce a life-sustaining molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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